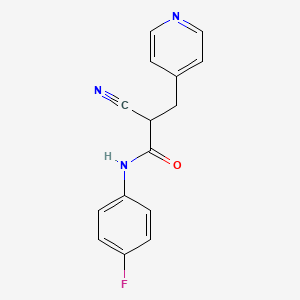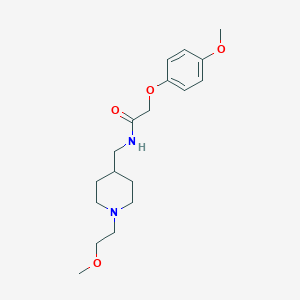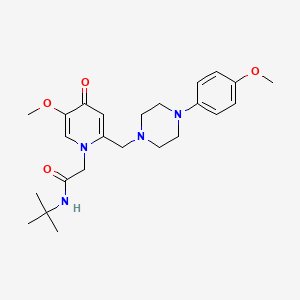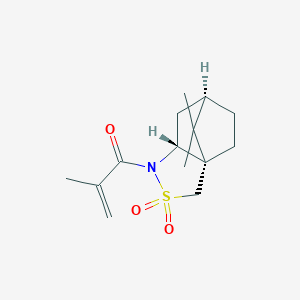![molecular formula C20H18FNO3S B2397184 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705308-97-9](/img/structure/B2397184.png)
1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a fluorophenyl group, a thioacetyl group, and a spiro[isobenzofuran-1,3’-piperidin]-3-one group. The fluorophenyl group is a common motif in medicinal chemistry, often used to improve the bioavailability and metabolic stability of drug candidates . The thioacetyl group could potentially act as a leaving group or a site for nucleophilic attack in chemical reactions . The spiro[isobenzofuran-1,3’-piperidin]-3-one group is less common, but spiro compounds in general are known for their interesting chemical and biological properties .
Molecular Structure Analysis
Again, without specific information, I can only speculate on the molecular structure. The compound likely has a complex, three-dimensional structure due to the spiro[isobenzofuran-1,3’-piperidin]-3-one group . The presence of the fluorine atom could also influence the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thioacetyl and fluorophenyl groups, as well as the spiro[isobenzofuran-1,3’-piperidin]-3-one group . Potential reactions could include nucleophilic substitution reactions at the thioacetyl group or electrophilic aromatic substitution reactions at the fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Antibacterial and Antifungal Activities
Schiff bases, including derivatives of the compound , have garnered interest due to their potential antimicrobial properties. In a study by Janowska et al., new derivatives were synthesized by reacting the compound with various benzaldehydes containing substituents at position 4. These derivatives were then evaluated for antibacterial and antifungal activities .
Mechanism of Action
Molecular docking studies were conducted to elucidate the antibacterial and antifungal mechanisms. The tested compounds were docked against topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase.
For additional references and details, you can refer to the original research article here.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-6-8-15(9-7-14)26-12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKLQPYSFFNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CSC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2397106.png)



![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)
![1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397118.png)



![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)